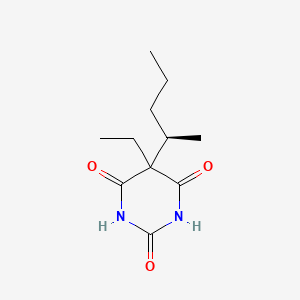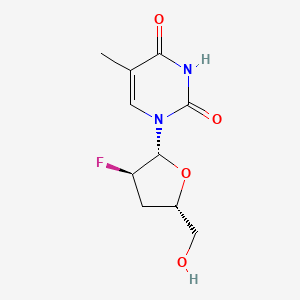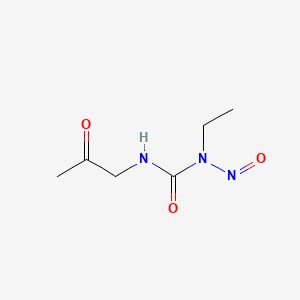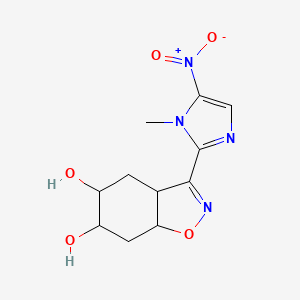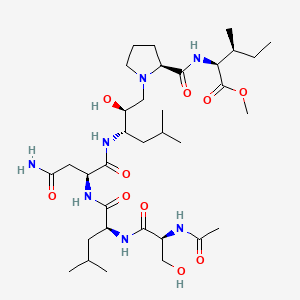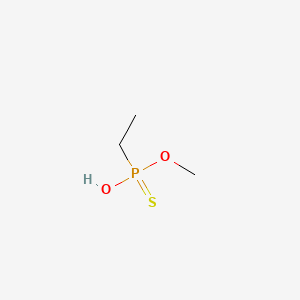
Cyclovirobuxeine A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclovirobuxeine A is a natural steroidal alkaloid derived from the Buxaceae family of plants. Steroidal alkaloids are nitrogenous derivatives of natural steroids and are known for their diverse biological activities. This compound, like other alkaloids in this family, has shown potential in various therapeutic applications due to its unique chemical structure and biological properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Cyclovirobuxeine A involves multiple steps, starting from the extraction of the alkaloid from Buxus species. The process typically includes:
Extraction: Using solvents like methanol or ethanol to extract the alkaloid from plant material.
Purification: Employing chromatographic techniques such as high-performance liquid chromatography (HPLC) to purify the compound.
Chemical Synthesis: Further chemical modifications may be performed to enhance the yield and purity of this compound.
Industrial Production Methods: Industrial production of this compound is less common due to its complex structure and the difficulty in obtaining high yields. advancements in biotechnological methods and synthetic biology may offer new avenues for large-scale production in the future .
Analyse Chemischer Reaktionen
Types of Reactions: Cyclovirobuxeine A undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reagents like sodium borohydride.
Substitution: Replacement of one functional group with another, using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a model compound for studying steroidal alkaloid chemistry and developing new synthetic methods.
Biology: Investigated for its role in plant defense mechanisms and interactions with other organisms.
Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of Cyclovirobuxeine A involves its interaction with specific molecular targets and pathways. It is known to:
Inhibit Enzymes: this compound can inhibit enzymes involved in various biological processes, such as acetylcholinesterase.
Modulate Ion Channels: It affects ion channels, which play a crucial role in cellular signaling and function.
Induce Apoptosis: The compound can induce programmed cell death (apoptosis) in cancer cells by activating specific pathways
Vergleich Mit ähnlichen Verbindungen
Cyclovirobuxeine A is part of a larger group of steroidal alkaloids, which include:
Cyclovirobuxine D: Known for its cardiovascular effects and used in traditional Chinese medicine.
Axillarine C: Exhibits selective inhibition of certain enzymes.
Hookerianamide B and C: Studied for their antimicrobial properties
Uniqueness: this compound stands out due to its specific molecular structure and the unique combination of biological activities it exhibits. Its potential therapeutic applications, particularly in the fields of oncology and neurology, make it a compound of significant interest for further research .
Eigenschaften
CAS-Nummer |
7727-91-5 |
|---|---|
Molekularformel |
C28H48N2O |
Molekulargewicht |
428.7 g/mol |
IUPAC-Name |
(1S,3R,6S,8R,11S,12S,14R,15S,16R)-6-(dimethylamino)-15-[(1S)-1-(dimethylamino)ethyl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadec-9-en-14-ol |
InChI |
InChI=1S/C28H48N2O/c1-18(29(6)7)23-19(31)16-26(5)21-11-10-20-24(2,3)22(30(8)9)12-13-27(20)17-28(21,27)15-14-25(23,26)4/h10-11,18-23,31H,12-17H2,1-9H3/t18-,19+,20-,21-,22-,23-,25+,26-,27+,28-/m0/s1 |
InChI-Schlüssel |
UVWOWJBPZRXVCO-FUWUEERMSA-N |
Isomerische SMILES |
C[C@@H]([C@H]1[C@@H](C[C@@]2([C@@]1(CC[C@]34[C@H]2C=C[C@@H]5[C@]3(C4)CC[C@@H](C5(C)C)N(C)C)C)C)O)N(C)C |
Kanonische SMILES |
CC(C1C(CC2(C1(CCC34C2C=CC5C3(C4)CCC(C5(C)C)N(C)C)C)C)O)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


